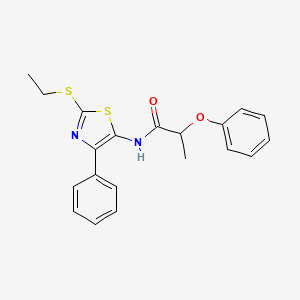

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide” is a complex organic compound. It contains several functional groups, including an amide group, a phenyl group, a thiazole ring, and an ethylthio group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the ethylthio group, and the coupling of the phenyl and phenoxy groups . The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl groups would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the thiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Synthesis and Characteristics

Synthesis of Fluorescent Derivatives : Novel fluorescent compounds, including derivatives of benzimidazole, benzoxazole, and benzothiazole, were synthesized and characterized for their photo-physical properties. These compounds exhibited excited state intra-molecular proton transfer pathway characteristics, showing single absorption and dual emission properties, and were found to be thermally stable up to 200°C (Padalkar et al., 2011).

Antimicrobial Activity : A series of benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2016).

Enzyme-Catalyzed Synthesis : A multienzymatic procedure was developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, showcasing the versatility of enzyme-catalyzed reactions in generating compounds with potential pharmaceutical applications (Brem et al., 2010).

Potential Applications

Anticancer Activity : Compounds bearing thiazole and benzamide groups have been investigated for their antiproliferative activity against cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer agents (Patrick et al., 2016).

Antioxidant Additives : Thiazole derivatives have been evaluated as antioxidant additives for lubricating oils, demonstrating the chemical versatility and applicability of these compounds in industrial settings (Amer et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-25-20-21-17(15-10-6-4-7-11-15)19(26-20)22-18(23)14(2)24-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFMJEPCDXQHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(S1)NC(=O)C(C)OC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)

![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)

![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)

![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)